Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate
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Overview
Description
Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring which bears a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate typically involves the reaction of 4-chloropyridine with ethyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its potential therapeutic effects, including anti-fibrotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets. For example, it may inhibit quorum sensing pathways in bacteria by binding to key proteins involved in cell-to-cell communication. This inhibition can prevent biofilm formation and reduce bacterial resistance .
Comparison with Similar Compounds
Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
N-(5-chloropyridin-2-ylcarbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide: Contains a similar pyridine ring but has different functional groups.
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)4-3-6-13-10-8-9(12)5-7-14-10/h5,7-8H,2-4,6H2,1H3,(H,13,14) |
InChI Key |
JPRBHTLPQPEJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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